5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-5-6-13(19)8-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMOKKYWQLNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its synthesis, biological activity, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : CHBrClNO
- Molecular Weight : Approximately 406.7 g/mol
The compound features a triazole ring, an amine group, and various aromatic substituents that influence its pharmacological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Azide-Alkyne Cycloaddition : A common method for synthesizing triazole derivatives.
- Coupling Reactions : Often involving aryl halides and palladium catalysts to achieve high yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth and modulate the bacterial DNA damage response. The compound may interact with specific molecular targets such as enzymes or receptors involved in bacterial resistance mechanisms.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| E. coli | 0.0063 | Inhibition of DNA repair mechanisms |
| S. aureus | 0.0125 | Disruption of cell wall synthesis |
Anticancer Activity
The triazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways and generating reactive oxygen species (ROS).
Case Study: Anticancer Efficacy
A recent study evaluated the compound's effects on H460 lung cancer cells, revealing an IC value of 6.06 μM, indicating potent cytotoxicity. The mechanism involved increased expression of LC3 and γ-H2AX proteins, which are markers for autophagy and DNA damage response respectively .
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| H460 | 6.06 | Induction of apoptosis via ROS |
| Jurkat | <10 | Modulation of apoptotic pathways |
The biological activity of this compound can be attributed to its ability to bind selectively to certain enzymes and receptors within cellular pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation : Potential interaction with G-protein coupled receptors could influence signaling pathways related to cell growth and apoptosis.
Scientific Research Applications
Biological Activities
The biological activities of 5-amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been studied extensively:
Anticancer Activity
Research indicates that certain triazole derivatives exhibit promising anticancer properties. The compound has shown:
- Inhibition of Tumor Growth : In vitro studies demonstrate its ability to suppress the proliferation of cancer cell lines.
- Mechanism of Action : Likely involves modulation of enzyme activity related to cancer cell metabolism and signaling pathways.
Antimicrobial Properties
Triazole derivatives are known for their antifungal and antibacterial activities. The compound may exhibit:
- Broad-spectrum Antimicrobial Effects : Effective against various pathogens due to its structural features that enhance interaction with microbial targets.
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant suppression of tumor growth | |
| Antimicrobial | Broad-spectrum activity against pathogens | |
| Enzyme Modulation | Potential inhibition of specific kinases |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed:
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties:
- Pathogens Tested : Included both Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-bromobenzyl group undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic Bromine Reactivity : The bromine atom can participate in cross-coupling reactions (e.g., Suzuki–Miyaura coupling) in the presence of palladium catalysts.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl-substituted triazole derivative |
| Buchwald–Hartwig Amination | Pd(dba)₂, Xantphos, amine nucleophile | Aryl amine-functionalized triazole derivative |
This reactivity is critical for generating analogs with modified biological activity .
Triazole Ring Reactivity
The 1,2,3-triazole core participates in cycloaddition and metal coordination reactions:
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) : The triazole’s nitrogen atoms can act as ligands for Cu(I), enabling further functionalization.
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Electrophilic Substitution : The electron-rich triazole ring undergoes electrophilic attack at the C4 or C5 positions under acidic conditions.
Carboxamide Group Transformations
The carboxamide group (-CONH-) exhibits the following reactivities:
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Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid.
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Example: Reaction with 6M HCl at 100°C yields 5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
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Condensation Reactions : Reacts with primary amines to form urea derivatives under dehydrating agents (e.g., DCC).
Amino Group Reactivity
The primary amine on the triazole ring participates in:
-
Diazotization : Forms diazonium salts with nitrous acid (HNO₂), which couple with phenols or amines to generate azo dyes.
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Schiff Base Formation : Condenses with aldehydes/ketones to form imines.
Redox Reactions
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Reduction :
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The bromobenzyl group can be dehalogenated via catalytic hydrogenation (H₂/Pd-C) to form a benzyl-substituted derivative.
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The triazole ring is stable under most reducing conditions but may undergo partial reduction with LiAlH₄.
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Oxidation :
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The amino group oxidizes to a nitro group with strong oxidants like KMnO₄/H₂SO₄.
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Theoretical Insights
DFT studies on analogous triazoles reveal:
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Reaction Pathways : Cycloaddition intermediates (e.g., triazolines) may undergo cycloreversion or 1,3-H shifts, depending on substituents .
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Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) stabilize the triazole ring against electrophilic attack.
Case Study: Stability Under Physiological Conditions
A 2024 study demonstrated that the compound remains stable in pH 7.4 buffer but undergoes slow hydrolysis in acidic environments (pH < 3), releasing the carboxamide as a free carboxylic acid. This property is relevant for its pharmacokinetic profile.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related triazole derivatives, focusing on substituent effects, synthetic strategies, and biological activities.
Substituent Variations and Structural Analogues
Key Observations :
- Halogen Effects : Bromine and chlorine substituents (as in the target compound) enhance lipophilicity and may improve membrane permeability compared to fluorine or methyl groups .
- Carboxamide Aryl Group : The 5-chloro-2-methylphenyl group combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, which could fine-tune electronic interactions in biological targets .
Q & A
Q. Methodological Answer :
Animal Models : Use xenograft mice (e.g., HT-29 colon cancer) for antitumor activity. Administer orally (10–50 mg/kg/day) for 4 weeks; monitor tumor volume via caliper.
Toxicokinetics : Measure plasma concentrations (LC-MS/MS) and assess liver/kidney function (ALT, BUN levels).
Ethical Compliance : Adhere to ARRIVE guidelines. Note: This compound is not FDA-approved ; strict institutional review is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
